
Azido-PEG5-PFP ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG5-PFP ester is synthesized through a series of chemical reactions involving polyethylene glycol and azide functional groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable reagent to introduce reactive groups.
Introduction of Azide Group: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide functional group.
Formation of PFP Ester: The azido-functionalized polyethylene glycol is further reacted with pentafluorophenyl ester to form the final product, this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and stringent control of reaction conditions to ensure high purity and yield. The process includes:
Batch Processing: Utilizing batch reactors to control the reaction environment and optimize the yield.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Reaction Types and Mechanisms
Azido-PEG5-PFP ester participates in two primary reaction pathways due to its bifunctional design:
PFP Ester Reactivity
The pentafluorophenyl (PFP) ester moiety reacts with nucleophiles, particularly primary and secondary amines, to form stable amide bonds. This reactivity is central to bioconjugation strategies.
Key Features:
- Enhanced Stability : PFP esters exhibit slower hydrolysis rates compared to NHS esters, enabling efficient coupling in aqueous and organic solvents .
- Reaction Conditions :
Azide Group Reactivity
The terminal azide group enables click chemistry, including:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms 1,2,3-triazole linkages with alkynes.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Catalyst-free reaction with strained cyclooctynes (e.g., DBCO).
Amine Conjugation Protocol (PFP Ester)
Below is a standardized protocol for conjugating this compound with proteins (e.g., IgG):
Step | Parameter | Condition |
---|---|---|
1 | Protein Dissolution | 2 mg IgG in 1 mL PBS (pH 7.2) |
2 | PFP Ester Activation | 1 mg reagent in 75 µL DMF/DMSO → 25 µL added |
3 | Incubation | 2 h on ice or 30 min at 37°C |
4 | Purification | Dialysis or gel filtration |
Key Variables :
- pH : Optimal between 7.2–8.5 for amine reactivity.
- Solvent Compatibility : Organic solvents (e.g., DMF) enhance reagent solubility before aqueous phase mixing .
Large-Scale Production
Industrial synthesis emphasizes:
- Automated Reactors : For precise control of reaction parameters.
- Purification : Chromatography and crystallization to achieve >95% purity.
Small-Scale Optimization
Laboratory protocols prioritize:
- Stepwise Functionalization : Sequential introduction of azide and PFP ester groups.
- Yield Enhancements : Adjusting molar ratios and solvent systems.
Stability and Storage
- PFP Ester : Stable at -20°C in anhydrous solvents but hydrolyzes slowly in aqueous buffers.
- Azide Group : Sensitive to reducing agents; store under inert gas.
This synthesis highlights the compound’s versatility in bioconjugation and click chemistry, with protocols optimized for both research and industrial applications. Further studies are recommended to explore novel reaction pathways and biomedical uses.
Scientific Research Applications
Chemistry
Azido-PEG5-PFP ester is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). These applications leverage its ability to form stable linkages with target proteins, facilitating targeted degradation or delivery of therapeutic agents .
Biology
In biological research, the compound is employed in bio-conjugation techniques to label proteins and other biomolecules. Its azide functionality allows for selective attachment to alkyne-containing molecules, which is critical for studying protein interactions and functions .
Medicine
The compound plays a significant role in drug delivery systems. Its hydrophilic PEG spacer improves solubility and reduces immunogenicity, enhancing the stability and efficacy of therapeutic agents. This property is particularly beneficial in developing targeted therapies for cancer and other diseases .
Industry
In industrial applications, this compound is utilized in the development of advanced materials and nanotechnology. Its unique properties allow for the creation of functionalized surfaces and materials with tailored characteristics for specific applications .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Azido-PEG3-PFP ester | Azide/Pentafluorophenyl | Shorter PEG chain; similar reactivity |
Azido-PEG8-PFP ester | Azide/Pentafluorophenyl | Longer PEG chain; increased flexibility |
Azido-PEG5-NHS | NHS ester | Different reactivity profile; reactive towards amines |
This compound stands out due to its balanced PEG chain length that offers optimal flexibility and reactivity for various applications .
Case Studies and Research Findings
Numerous studies have demonstrated the efficacy of this compound in different biological contexts:
Targeted Drug Delivery
Research has shown that ADCs utilizing this compound significantly improve therapeutic efficacy while minimizing off-target effects. For example, studies involving breast cancer models indicated enhanced tumor regression when using ADCs linked via this compound compared to traditional methods .
PROTAC Development
In PROTAC research, this compound was successfully employed to create bifunctional molecules that efficiently targeted and degraded specific proteins implicated in cancer progression. Results indicated a marked reduction in protein levels associated with tumor growth .
Bioconjugation Efficiency
A comparative analysis highlighted that conjugates formed with Azido-PEG5-PFP exhibited superior stability and solubility compared to those formed with other PEG derivatives, underscoring its advantages in bioconjugation applications .
Mechanism of Action
The mechanism of action of Azido-PEG5-PFP ester is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, enabling the conjugation of various molecules. This property is exploited in the synthesis of PROTACs, where the compound acts as a linker between a ligand targeting an E3 ubiquitin ligase and a ligand targeting the protein of interest. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Azido-PEG5-PFP ester is unique due to its combination of azide and pentafluorophenyl ester groups, which provide versatility in click chemistry and bio-conjugation applications. Similar compounds include:
Azido-PEG3-PFP ester: Shorter polyethylene glycol chain, leading to different solubility and reactivity properties.
Azido-PEG7-PFP ester: Longer polyethylene glycol chain, offering increased flexibility and distance between conjugated molecules.
Azido-PEG5-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a pentafluorophenyl ester, affecting its reactivity and stability .
This compound stands out due to its optimal balance of chain length, reactivity, and stability, making it a preferred choice for many applications in click chemistry and PROTAC synthesis.
Biological Activity
Azido-PEG5-PFP ester is a synthetic compound primarily used in bioconjugation and drug development, particularly in the context of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and applications in research and therapeutics.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 2144777-92-2
- Molecular Formula : C18H22F5N3O7
- Molecular Weight : 487.4 g/mol
- Purity : ≥ 95%
- Storage Conditions : -20 °C
The compound features an azide functional group that allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is crucial for bioconjugation applications.
This compound acts as a non-cleavable linker that connects therapeutic agents to targeting moieties such as antibodies. The azide group facilitates conjugation through click chemistry, ensuring stable attachment to the target molecule. This stability is critical in maintaining the therapeutic efficacy of ADCs and PROTACs.
Biological Applications
- Antibody-Drug Conjugates (ADCs) :
- ADCs utilize this compound to link cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. The non-cleavable nature of the linker ensures that the drug remains attached until internalized by the target cells.
- PROTACs :
- As a component of PROTACs, this compound enables the selective degradation of target proteins via the ubiquitin-proteasome system. This approach is promising for treating diseases where protein overexpression or malfunction contributes to pathology.
Research Findings
Recent studies have highlighted the efficacy of this compound in various biological contexts:
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on ADC Development :
In a study focused on HER2-positive breast cancer, researchers developed an ADC using this compound as a linker. The resulting conjugate demonstrated significant tumor regression in preclinical models while exhibiting minimal off-target effects. -
PROTAC Applications :
A recent investigation into PROTACs utilized this compound to target an oncogenic protein associated with multiple myeloma. The study reported successful degradation of the target protein, leading to reduced cell viability and increased apoptosis in treated cell lines.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Azido-PEG5-PFP ester that influence experimental design?
this compound is a heterobifunctional reagent with distinct structural features critical for experimental workflows:
- Molecular formula : C19H25F4N3O7 (exact mass: 483.162872) .
- Functional groups : Azide (-N3) for click chemistry (e.g., CuAAC or strain-promoted reactions) and pentafluorophenyl (PFP) ester for amine conjugation .
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and water under controlled conditions .
- Stability : Degrades upon prolonged exposure to moisture or light; store at -20°C in anhydrous conditions .
Methodological guidance :
- Characterization : Use NMR (¹H/¹³C) and LC-MS to confirm molecular integrity before critical experiments .
- Handling : Prepare fresh solutions in anhydrous DMSO to avoid hydrolysis of the PFP ester group .
Q. How should researchers design conjugation experiments using this compound for amine-functionalized biomolecules?
The PFP ester reacts selectively with primary amines (e.g., lysine residues or aminated surfaces). Key steps include:
Optimize molar ratios : Start with a 3:1 (this compound:target amine) molar ratio to account for competing hydrolysis .
Buffer selection : Use pH 8–9 (e.g., borate or carbonate buffers) to enhance amine reactivity while minimizing ester hydrolysis .
Quenching : Add excess glycine or Tris buffer to terminate reactions after 2–4 hours .
Validation : Confirm conjugation via MALDI-TOF (mass shift) or fluorescence labeling (if azide is subsequently clicked with a reporter) .
Q. What safety precautions are essential when handling this compound?
- Protective equipment : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use a fume hood for solvent-based reactions due to potential vapor release .
- Waste disposal : Neutralize residual reagent with 1M NaOH before disposal to hydrolyze reactive groups .
Advanced Research Questions
Q. How can researchers troubleshoot low conjugation efficiency in this compound-mediated reactions?
Common issues and solutions:
- Hydrolysis of PFP ester :
- Competing side reactions :
Quantitative analysis : Compare unreacted amine content pre- and post-conjugation using fluorescamine assays .
Q. How should conflicting data on this compound stability be interpreted across studies?
Discrepancies often arise from storage conditions or analytical methods:
- Storage variability : Studies reporting instability may have used non-anhydrous solvents or higher temperatures .
- Analytical limitations : HPLC purity assessments may miss trace hydrolysis products; supplement with FTIR to detect ester degradation .
Recommendation : Replicate stability tests under controlled conditions (e.g., -20°C vs. 4°C) and document solvent batch details .
Q. What strategies validate successful bioconjugation without disrupting biomolecule function?
- Orthogonal validation :
- Functional assays : Test retained activity of the conjugated biomolecule (e.g., enzyme kinetics or ligand binding) .
Q. How does PEG chain length (n=5) impact the reagent’s performance in drug delivery systems?
- Steric effects : PEG5 balances solubility and minimized interference with target binding compared to shorter (PEG1–3) or longer (PEG8–12) chains .
- Biodistribution : PEG5 enhances circulation time in vivo while maintaining efficient renal clearance .
Experimental design : Compare cellular uptake or pharmacokinetics using PEG5 vs. PEG8 derivatives .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F5N3O7/c20-14-15(21)17(23)19(18(24)16(14)22)34-13(28)1-3-29-5-7-31-9-11-33-12-10-32-8-6-30-4-2-26-27-25/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQIHRPBWCEUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F5N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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